![molecular formula C21H15ClF2N4O2 B2540478 N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-02-5](/img/structure/B2540478.png)

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

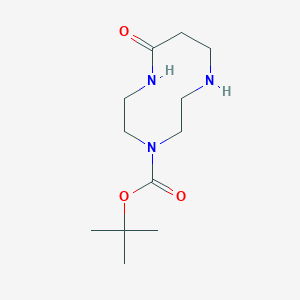

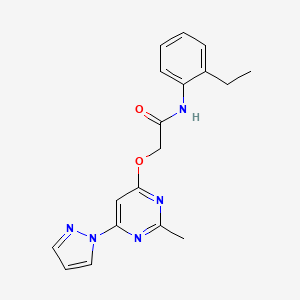

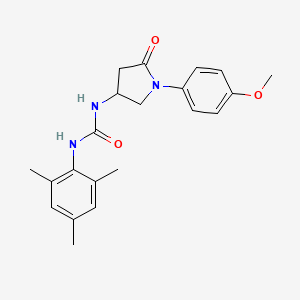

The compound N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a novel synthetic molecule that appears to be designed for potential anticancer properties. While the exact molecule is not described in the provided papers, similar compounds with chloro, fluoro, and acetamide groups have been synthesized and evaluated for their anticancer activities. These compounds typically contain a core structure that is modified with various substituents to enhance their biological activity and specificity against cancer cell lines.

Synthesis Analysis

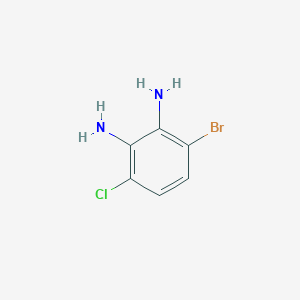

The synthesis of related compounds involves linear synthesis methods where different aryl-substituted acetamide derivatives are prepared. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, the compounds are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely similar to those that would be used in the synthesis of this compound, ensuring the purity and structure of the final product.

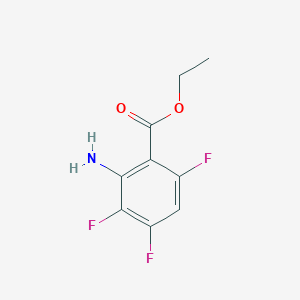

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The presence of the oxadiazole ring, for example, is a common feature in these molecules and is known for its anticancer properties . The substitution of the aryl group and the presence of halogens like chlorine and fluorine can significantly affect the molecule's interaction with biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation reactions, substitutions, and the formation of heterocyclic rings. For example, benzo[b]pyran derivatives undergo various reactions to yield pyrazole, pyrimidine, and thiazolopyrimidine derivatives, which are then further modified to enhance their anticancer activity . These reactions are carefully designed to introduce specific functional groups that can improve the compound's efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their functional groups and overall molecular structure. The presence of halogens can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The acetamide group is a common feature in drug design, often contributing to the compound's pharmacokinetic properties .

Relevant Case Studies

Case studies involving similar compounds have shown promising results in terms of anticancer activity. For example, certain N-aryl substituted acetamide derivatives exhibit cytotoxicity against various human leukemic cell lines, with IC50 values indicating their potency . Another study on thiazolyl N-benzyl-substituted acetamide derivatives revealed inhibitory activities against Src kinase, which is implicated in cancer cell growth and survival . These studies provide a foundation for understanding how the compound might behave in biological systems and its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Efficiency and Optical Properties

A study conducted by Mary et al. (2020) synthesized and analyzed the properties of bioactive benzothiazolinone acetamide analogs, which, while not directly the compound , shares a structural similarity with N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. These compounds demonstrated good light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activity was also investigated, showcasing their potential in photovoltaic applications and as materials with interesting electronic properties (Mary et al., 2020).

Anticancer Activities

Research on novel fluoro-substituted benzo[b]pyran compounds, which are structurally related to the specified compound, has shown significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This points towards the potential of similar compounds in the development of new anticancer agents (Hammam et al., 2005).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, which bear resemblance to the compound , have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. These compounds, particularly the 4-fluorobenzylthiazolyl derivative, exhibited significant inhibition in cell proliferation, suggesting their utility in cancer treatment strategies (Fallah-Tafti et al., 2011).

Antimicrobial Activities

Synthesis and evaluation of derivatives containing 1,3,4-oxadiazol-2-ylthio)acetamide groups have revealed potent antimicrobial properties against a broad panel of bacterial and fungal strains. This suggests the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Parikh & Joshi, 2014).

Eigenschaften

IUPAC Name |

N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHZZIGXRZLKJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1,3-dioxolan-2-ylmethyl)(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2540405.png)

![(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)(phenyl)methanone](/img/structure/B2540408.png)

![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)

![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)

![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)